methyl N'-nitrocarbamimidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57538-27-9 |
|---|---|
Molecular Formula |
C2H5N3O3 |
Molecular Weight |
119.08 g/mol |
IUPAC Name |
methyl N'-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI Key |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
SMILES |
COC(=N[N+](=O)[O-])N |
Isomeric SMILES |
CO/C(=N/[N+](=O)[O-])/N |
Canonical SMILES |
COC(=N[N+](=O)[O-])N |
Other CAS No. |
57538-27-9 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics
Established Synthetic Pathways for Methyl N'-nitrocarbamimidate
The most well-documented and industrially relevant method for the synthesis of this compound is through the nitration of O-methylisourea or its salts. epo.orgepo.org This pathway involves the reaction of the isourea substrate with a potent nitrating agent, typically a mixture of nitric acid and sulfuric acid.
The nitration of O-methylisouronium sulfate (B86663) is a well-established method for producing this compound. beilstein-journals.orgbeilstein-archives.org This reaction is a typical aliphatic N-nitration, characterized by its rapid rate and high exothermicity, which necessitates careful control of reaction conditions to ensure both high yield and operational safety. beilstein-journals.orgbeilstein-archives.org The precursor, O-methylisouronium sulfate, is dissolved in a strong acid medium before the introduction of the nitrating agent. beilstein-journals.org
The most common nitrating agent employed for this transformation is a mixture of concentrated nitric acid and sulfuric acid. beilstein-journals.orgbeilstein-archives.org The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. beilstein-journals.orgresearchgate.net The optimization of reaction conditions is crucial for maximizing the yield and ensuring the safety of the process.
Research has focused on optimizing several key parameters, including the molar ratio of reactants, the concentration of sulfuric acid, and the reaction temperature. A study on the continuous flow nitration of O-methylisouronium sulfate determined that an optimized conversion of 87.4% could be achieved with a sulfuric acid mass fraction of 94%, an initial O-methylisouronium sulfate concentration of 0.5 mol/L, a reaction temperature of 40°C, and a molar ratio of nitric acid to O-methylisouronium sulfate of 4.4:1. beilstein-journals.orgresearchgate.net
The following table summarizes the results from a kinetic modeling optimization study for the nitration of O-methylisouronium sulfate:
Interactive Data Table: Optimized Reaction Conditions for the Nitration of O-methylisouronium sulfate
| Parameter | Optimized Value | Resulting Conversion |
|---|---|---|
| Sulfuric Acid Mass Fraction | 94% | 87.4% |
| Initial Reactant Concentration | 0.5 mol/L | 87.4% |
| Reaction Temperature | 40 °C | 87.4% |
| Molar Ratio (Nitric Acid:Isourea) | 4.4:1 | 87.4% |
| Residence Time | 12.36 minutes | 87.4% |
Concentrated sulfuric acid is the most effective and commonly used solvent system for the nitration of O-methylisourea. beilstein-journals.orgepo.org Its high acidity promotes the formation of the nitronium ion, and its ability to dissolve the O-methylisouronium sulfate salt allows for a homogeneous reaction system, which is beneficial for mass and heat transfer. beilstein-journals.orgbeilstein-archives.org The concentration of the sulfuric acid has a significant impact on the reaction rate, with higher concentrations generally leading to faster reactions. researchgate.net
Temperature is a critical parameter in this synthesis due to the highly exothermic nature of the nitration reaction. beilstein-journals.orgbeilstein-archives.org Lower temperatures are typically employed in batch reactors to control the reaction and prevent runaway reactions. beilstein-journals.orgbeilstein-archives.org However, in continuous flow microreactor systems, which offer superior heat transfer capabilities, higher temperatures can be utilized to achieve faster reaction rates without compromising safety. beilstein-journals.org Kinetic studies have shown a clear correlation between temperature and the apparent reaction rate constant, as detailed in the table below.
Interactive Data Table: Effect of Temperature on the Apparent Rate Constant (k) for the Nitration of O-methylisouronium sulfate
| Temperature (°C) | Sulfuric Acid Mass Fraction (%) | Apparent Rate Constant (k) |
|---|---|---|
| 25 | 92 | 0.0039 |
| 30 | 92 | 0.0053 |
| 35 | 92 | 0.0069 |
| 40 | 92 | 0.0091 |
| 25 | 94 | 0.0076 |
| 30 | 94 | 0.0101 |
| 35 | 94 | 0.0129 |
| 40 | 94 | 0.0163 |
| 25 | 96 | 0.0113 |
| 30 | 96 | 0.0147 |
| 35 | 96 | 0.0184 |
| 40 | 96 | 0.0227 |
While the nitration of pre-formed O-methylisourea is the established method, the development of one-pot synthetic strategies from simpler, more readily available starting materials is a continual goal in chemical synthesis for improving efficiency and reducing waste.
Reaction Kinetics
A detailed understanding of the reaction kinetics is essential for the safe and efficient scale-up of the synthesis of this compound. A recent study focused on the kinetic modeling of the homogeneous continuous flow nitration of O-methylisouronium sulfate. beilstein-journals.orgresearchgate.net The kinetic model was developed based on the theory of NO₂⁺ attack. beilstein-journals.orgresearchgate.net
The study successfully determined the activation energy (Ea) and the pre-exponential factor (A) for the reaction, which are crucial parameters for predicting the reaction rate at different temperatures. beilstein-journals.orgresearchgate.net The activation energy was found to be 47.98 kJ/mol, and the pre-exponential factor was determined to be 1.09 x 10⁶ L/(mol·min). researchgate.net These kinetic parameters were then used to generate a response surface to optimize the reaction conditions, demonstrating the practical application of kinetic modeling in process optimization. beilstein-journals.orgresearchgate.net
One-Pot Synthetic Approaches
Mechanistic Elucidation of Formation Reactions
The formation of this compound is a multi-step process that begins with the nitration of an isourea precursor followed by methylation. The underlying mechanisms of these transformations are analogous to well-established reaction classes in organic chemistry.
Electrophilic Aromatic Substitution Analogues
The N-nitration of the isourea moiety in the synthesis of this compound can be mechanistically compared to electrophilic aromatic substitution (SEAr) reactions. In SEAr, an electron-rich aromatic ring attacks an electrophile. Similarly, the nitrogen atom of the isourea, being a nucleophilic center, attacks a potent electrophile, the nitronium ion (NO₂⁺).
The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of a good leaving group (water) and the subsequent generation of the highly electrophilic nitronium ion.
Table 1: Comparison of Electrophilic Aromatic Substitution and N-Nitration of Isourea
| Feature | Electrophilic Aromatic Substitution (e.g., Nitration of Benzene) | N-Nitration of Isourea |
| Nucleophile | π-electron system of the aromatic ring | Lone pair of electrons on the nitrogen atom |
| Electrophile | Nitronium ion (NO₂⁺) | Nitronium ion (NO₂⁺) |
| Intermediate | Arenium ion (Wheland intermediate) | Protonated N-nitroisourea derivative |
| Leaving Group | Proton (H⁺) | Proton (H⁺) |
This analogy helps in understanding the reaction conditions required for the efficient N-nitration of isoureas. The presence of a strong acid catalyst is crucial for the generation of the electrophile, and the reaction proceeds through a stepwise mechanism involving an intermediate species.
Role of Intermediates in Reaction Progression
N-Nitration of O-methylisourea: The first step is the nitration of O-methylisourea to form O-methyl-N-nitroisourea. The reaction mechanism involves the electrophilic attack of the nitronium ion on the nitrogen atom of the isourea, forming a protonated N-nitro intermediate. Subsequent deprotonation yields the stable O-methyl-N-nitroisourea.
N-Methylation of O-methyl-N-nitroisourea: The second step involves the nucleophilic substitution reaction between O-methyl-N-nitroisourea and a methylating agent, such as methylamine (B109427). The amino group of O-methyl-N-nitroisourea attacks the methyl group of methylamine (or a more reactive methylating agent), leading to the formation of the final product, O-methyl-N-methyl-N'-nitroisourea.
The stability and reactivity of these intermediates are crucial for the success of the synthesis. For instance, the nitration reaction is often reversible, and the presence of water can lead to the hydrolysis of the product back to the starting material. Therefore, the use of dehydrating agents like fuming sulfuric acid is often employed to drive the equilibrium towards the product side.
Advanced Process Development in Chemical Synthesis
To enhance the efficiency, safety, and scalability of this compound production, modern synthetic methodologies are being explored. These advanced techniques offer significant advantages over traditional batch processing.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, including nitro compounds. researchgate.net In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. This approach offers several benefits for the synthesis of this compound:
Enhanced Safety: The small reactor volume in continuous flow systems minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaways, especially in highly exothermic nitration reactions.
Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enabling precise temperature control, which is critical for selectivity and preventing side reactions.
Increased Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and higher yields.
A study on the continuous flow synthesis of the related compound N,O-dimethyl-N'-nitroisourea demonstrated a yield of approximately 83% under optimized conditions. researchgate.net This highlights the potential of continuous flow techniques for the efficient production of this compound.
Microchannel Reactor Applications for Enhanced Yield and Control
Microchannel reactors, a key component of many continuous flow systems, offer further advantages in chemical synthesis. These reactors consist of a network of small channels with diameters typically in the sub-millimeter range. The small dimensions of these channels lead to:
Rapid Mixing: Diffusion distances are significantly reduced, leading to rapid and efficient mixing of reactants.
Superior Mass Transfer: The high interfacial area between reactants enhances mass transfer rates, which can be a limiting factor in multiphase reactions.
For the synthesis of this compound, microchannel reactors can provide a highly controlled environment for both the nitration and methylation steps. The precise control over residence time in a microreactor allows for the optimization of reaction conversion and selectivity, minimizing the formation of byproducts. The application of microreactor technology has been successfully demonstrated for the synthesis of various energetic materials and other fine chemicals, showcasing its potential for improving the synthesis of nitroisourea derivatives.
Mitigation of Side Reactions and Reversibility
Several challenges need to be addressed to achieve a high yield and purity of this compound. These include the reversibility of the nitration reaction and the potential for side reactions.
Reversibility of Nitration: As mentioned earlier, the N-nitration of isoureas is a reversible process. The presence of water, a byproduct of the reaction, can hydrolyze the nitroisourea back to the starting material. To mitigate this, the reaction is often carried out in the presence of a strong dehydrating agent, such as fuming sulfuric acid (oleum), which shifts the equilibrium towards the product.
Side Reactions: During the methylation step, over-methylation can occur, leading to the formation of undesired byproducts. Careful control of the stoichiometry of the reactants and the reaction conditions is necessary to minimize these side reactions. In the synthesis of the analogous N,O-dimethyl-N'-nitroisourea, the formation of 1-methyl-3-nitroguanidine (B58230) has been observed as a byproduct. The selectivity towards the desired product can be influenced by factors such as the pH of the reaction medium and the choice of the base.
Chemical Reactivity and Transformation Studies
Fundamental Reaction Types and Pathways
The chemical transformations of methyl N'-nitrocarbamimidate are largely dictated by the electrophilic and nucleophilic centers created by its functional groups. The nitro group strongly influences the electronic properties of the molecule, while the carbamimidate moiety provides sites for addition and substitution reactions.
The nitro group (-NO₂) is a powerful functional group that significantly impacts the molecule's stability and reaction pathways.
The reduction of nitro groups is a fundamental transformation in organic chemistry, typically leading to the formation of amines. This process often proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species. While the reduction of nitroaromatic compounds is well-documented, specific studies detailing the reduction of the nitro group in this compound are not extensively covered in the available literature. However, the general principles of nitro group reduction would be expected to apply. Catalytic hydrogenation using metal catalysts (e.g., Pd, Pt, Ni) or chemical reduction using reagents like tin chloride in acidic medium are standard methods for this transformation. The successful reduction would yield O-methyl-N-aminoisourea, a significantly different chemical entity with its own unique reactivity.
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. This effect is a result of both induction (through the sigma bonds) and resonance. In this compound, the -NO₂ group withdraws electron density from the adjacent nitrogen atom and, by extension, from the rest of the carbamimidate moiety. This electronic influence has several consequences:
Increased Acidity: The proton on the N'-nitrogen is rendered more acidic, making deprotonation by a base more favorable.
Activation of the Carbamimidate Moiety: The electron-withdrawing nature of the nitro group enhances the electrophilicity of the imine carbon (C=N), making it more susceptible to attack by nucleophiles.
Influence on Reaction Pathways: The strong electronic pull can affect the regioselectivity and rate of reactions involving other parts of the molecule.
The carbamimidate group, specifically in its O-methyl-isourea form, is a versatile functional group that can undergo several important transformations.
The imine (C=N) bond within the carbamimidate structure is susceptible to nucleophilic attack. This reactivity is central to its use as a synthetic intermediate. A key example is the reaction of O-methyl-N-nitroisourea with primary amines. In a well-documented nucleophilic substitution reaction, methylamine (B109427) attacks the electrophilic carbon of the isourea, leading to the displacement of the methoxy (B1213986) group. chemrxiv.org This reaction is a practical method for synthesizing N,O-dimethyl-N'-nitroisourea, another important intermediate for pesticides. chemrxiv.org
The reaction proceeds efficiently under controlled conditions, highlighting the utility of the O-methyl-isourea as a building block. The table below summarizes typical conditions for this transformation.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Molar Ratio (Reactant 1:2) | Approx. Yield (%) | Reference |
|---|---|---|---|---|---|---|
| O-methyl-N-nitroisourea | Methylamine | Not Specified | 40 | 1:5 | ~83 | chemrxiv.org |
| O-methyl-N-nitroisourea | Methylamine | THF or DCM | 0–25 | 1:1 (excess amine often used) | Not specified |
The carbamimidate and related amidine functionalities are common precursors for the synthesis of nitrogen-containing heterocyclic compounds such as imidazoles and pyrimidines. openmedicinalchemistryjournal.comresearchgate.net The structure of this compound, containing a reactive N-C-N skeleton, makes it a potential candidate for participating in cyclization reactions. For instance, it could theoretically react with 1,2- or 1,3-dielectrophiles (e.g., α-haloketones or malonic acid derivatives) to form five- or six-membered rings, respectively.
Although specific examples of this compound being used as a direct precursor in cyclization reactions are not prominent in the reviewed literature, its functional group characteristics are analogous to other amidines and isoureas that are widely used in heterocyclic synthesis. mdpi.com The transformation of this compound into various heterocyclic systems remains an area of potential synthetic exploration.
Carbamimidate Moiety Transformations
Derivatization Strategies and Functional Group Interconversions
This compound, also known as O-methyl-N-nitroisourea, is a versatile intermediate compound, particularly valued in the synthesis of neonicotinoid insecticides. beilstein-archives.org Its reactivity is centered around the nitrogen atoms and the O-methyl group, allowing for a range of derivatization strategies.
Alkylation and Acylation of Nitrogen Centers
The nitrogen centers in this compound can be functionalized through alkylation, a process that has been explored for the synthesis of important chemical intermediates. A primary example is the N-methylation to produce N,O-dimethyl-N'-nitroisourea. This reaction involves a nucleophilic substitution where an amine, such as methylamine, reacts with O-methyl-N-nitroisourea. chemrxiv.org
This transformation has been optimized for both batch and continuous flow systems. In a continuous flow microreactor, the reaction with methylamine achieved a yield of approximately 83% at 40°C with a residence time of 240 minutes. chemrxiv.org Patent literature describes batch processes using methylamine hydrochloride and a base like potassium fluoride (B91410) in water, achieving yields up to 79.1% with high product purity. google.com
More complex alkyl groups can be introduced onto the nitrogen atom through advanced catalytic methods. Copper-catalyzed C-H activation of alkanes facilitates the formation of a C-N bond, directly alkylating the isourea with a variety of alkyl substituents. acs.orgresearchgate.net This reaction creates a class of compounds known as O-methyl-N-alkylnitroisoureas. acs.org Information regarding the direct acylation of the nitrogen centers is less prevalent in the current scientific literature compared to alkylation studies.
Table 1: Synthesis of N,O-dimethyl-N'-nitroisourea via N-Alkylation This table summarizes reaction conditions for the methylation of O-methyl-N-nitroisourea.
| Reactants | System | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| O-methyl-N-nitroisourea, Methylamine | Continuous Flow | 40°C, 5:1 molar ratio, 240 min residence | ~83% | chemrxiv.org |
Ester and Amide Formation
While direct conversion of the O-methyl group into other esters is not a commonly cited pathway, this compound serves as a precursor to molecules that can be readily transformed into carbamates (which are esters of carbamic acid) and ureas (amides of carbamic acid).
The O-methyl-N-alkylnitroisoureas, generated via the C-H functionalization described previously, are stable, solid precursors to highly reactive isocyanates. acs.orgresearchgate.net These intermediates can undergo a chloride-mediated demethylation process to generate the corresponding isocyanate in situ. The resulting isocyanate can then be trapped by nucleophiles like alcohols or amines to form carbamates and ureas, respectively. acs.orgresearchgate.net This two-step sequence, starting from the N-alkylated derivative of this compound, provides a safe and practical route to these important functional groups, avoiding the direct handling of toxic isocyanates. researchgate.net
Generation of Analogs with Modified Carbamimidate Structures
The generation of analogs of this compound primarily involves the modification of the nitrogen substituents, leading to diverse carbamimidate structures. The copper-catalyzed C-H functionalization of various hydrocarbons is a powerful tool for this purpose, affording a range of O-methyl-N-alkylnitroisoureas. acs.orgresearchgate.net This methodology allows for the introduction of complex and functionalized alkyl groups that would be difficult to install using standard alkylation techniques. For instance, the reaction has been successfully applied to cyclohexane, adamantane, and even the functionalization of polyolefins. acs.orgresearchgate.net
Table 2: Examples of Analogs Generated via Cu-Catalyzed C-H Alkylation This table showcases the variety of N-alkylated analogs synthesized from O-methyl-N-nitroisourea and different alkanes.
| Alkane Substrate | N-Alkylnitroisourea Product | Yield | Reference |
|---|---|---|---|
| Cyclohexane | O-methyl-N-cyclohexylnitroisourea | 70% | researchgate.net |
| Adamantane | O-methyl-N-(1-adamantyl)nitroisourea | 68% | researchgate.net |
| n-Pentane | O-methyl-N-(2-pentyl)nitroisourea | 55% | researchgate.net |
Reactivity in Specialized Chemical Processes
C-H Functionalization Reactions (e.g., as NCO Surrogate)
A significant application of this compound is its role as an isocyanate (NCO) surrogate in C-H functionalization reactions. acs.orgresearchgate.netresearchgate.net Isocyanates are crucial building blocks but are often highly toxic and difficult to handle. This compound provides a safer, solid, and shelf-stable alternative that can generate the reactive isocyanate functionality on demand. researchgate.net
The process involves a copper(I)-catalyzed C-H activation of alkanes in the presence of this compound. acs.orgresearchgate.net This reaction directly forges a C-N bond, yielding stable O-methyl-N-alkylnitroisoureas. These intermediates are considered "masked isocyanates" because they can be easily converted to the corresponding isocyanates, which are then used to synthesize other valuable compounds like carbamates and ureas. acs.orgresearchgate.net This strategy has been applied to the synthesis of a precursor to methylisocyanate (MIC), a valuable synthon in the pharmaceutical and agrochemical industries. acs.org
Role in Complex Coupling Reactions
This compound plays a key role in the complex coupling reaction known as copper-catalyzed alkane C-H amidination. acs.orgresearchgate.net This reaction represents a powerful method for the direct conversion of inert C-H bonds in hydrocarbons into valuable C-N bonds.
The reaction couples an alkane with this compound, using a copper catalyst and an oxidant. The process is selective, favoring the functionalization of secondary C-H bonds over primary ones and generally avoiding more sterically hindered tertiary C-H bonds. researchgate.net This coupling reaction provides a direct and atom-economical route to N-alkylated nitroisoureas, which are versatile intermediates for further chemical transformations. acs.org The ability to functionalize simple hydrocarbons, including polyolefins, highlights the utility of this compound in complex synthetic challenges. researchgate.net
Synthetic Utility As a Precursor in Advanced Chemical Synthesis
Precursor in the Synthesis of N-Methylated Nitrocarbamimidates
A significant application of methyl N'-nitrocarbamimidate is its use as a starting material for the synthesis of N-methylated nitrocarbamimidates. These compounds are important intermediates, particularly in the production of certain insecticides.
Reaction with Methylamine (B109427) Hydrochlorides
This compound readily reacts with methylamine hydrochloride to yield N,O-dimethyl-N'-nitroisourea. This reaction is a key step in the synthetic pathway to various valuable compounds. The process involves the substitution of the amino group of the carbamimidate with the methylamino group from methylamine hydrochloride. The reaction is typically carried out in an aqueous medium, providing a more environmentally friendly approach compared to methods that require organic solvents.
Optimized Reaction Conditions (e.g., Potassium Fluoride-Water Systems)
To enhance the efficiency and yield of the reaction between this compound (referred to as O-methyl-N-nitroisourea in some literature) and methylamine hydrochloride, optimized reaction conditions have been developed. One notable system involves the use of potassium fluoride (B91410) in water. This method offers several advantages, including simplicity, convenience, and the avoidance of pH regulation and catalysts, which can inhibit the formation of byproducts.
The reaction is conducted by treating O-methyl-N-nitroisourea with methylamine hydrochloride in water in the presence of potassium fluoride. This system has been shown to produce N,O-dimethyl-N'-nitroisourea with a purity of over 99% and a yield of up to 79.1%, making it a suitable method for industrial-scale production nih.gov.
| Parameter | Value/Range |
|---|---|
| Starting Materials | O-methyl-N-nitroisourea, Methylamine Hydrochloride |
| Solvent | Water |
| Reagent | Potassium Fluoride |
| Molar Ratio (O-methyl-N-nitroisourea : Methylamine Hydrochloride) | 1 : 1-2 |
| Molar Ratio (Potassium Fluoride : O-methyl-N-nitroisourea) | 1-3 : 1 |
| Reaction Temperature | 15-35 °C |
| Reaction Time | 2-5 hours |
| Product Purity | >99% |
| Yield | Up to 79.1% |
Intermediate in the Synthesis of Guanidine (B92328) Derivatives
The guanidine moiety is a significant pharmacophore found in a wide array of biologically active compounds. This compound serves as a valuable intermediate for the synthesis of various substituted guanidine derivatives.
Pathways to Substituted Guanidines
The synthesis of substituted guanidines can be achieved through various methods, including the reaction of ammonia or amine derivatives with S-methylisothiouronium salts or cyanamides. While these are common commercial methods, they can present challenges such as the production of malodorous byproducts like methanethiol or the use of moisture-sensitive starting materials google.com.
This compound offers a potential pathway to substituted guanidines through the reactivity of its nitroguanidine (B56551) core. The nitro group can act as a leaving group or be transformed, allowing for the introduction of various substituents onto the guanidine framework. This provides a versatile route to a diverse range of guanidine analogues.
Design and Synthesis of Novel Guanidine Structures
The inherent reactivity of the guanidine group makes it a prime candidate for the design and synthesis of novel molecular structures with specific biological targets. For instance, the guanidine scaffold is present in numerous naturally occurring compounds with a broad spectrum of biological activities google.com. The design of novel guanidine derivatives often focuses on introducing different substituents to modulate their physicochemical properties and biological activity. The ability of the guanidinium (B1211019) ion to form strong hydrogen bonds is a key feature that is exploited in the design of molecules that can interact with biological receptors google.com. The synthesis of novel cyclopropyl-linked guanidine derivatives, for example, highlights the ongoing efforts to create new scaffolds for potential therapeutic agents nih.gov. While direct synthesis from this compound is not always the primary route, its role as a precursor to key building blocks like N-methyl-N'-nitroguanidine is crucial.
Application in the Synthesis of Agrochemicals
This compound and its derivatives are of significant importance in the agrochemical industry, particularly in the synthesis of neonicotinoid insecticides. These insecticides are neuro-active compounds that act on the central nervous system of insects.
N-methyl-N'-nitroguanidine, which can be synthesized from precursors like this compound, is a key intermediate in the preparation of biologically active compounds, including insecticides google.comnih.gov. The nitroguanidine functional group is a core component of several commercially important neonicotinoids.
For example, the insecticide Dinotefuran (B1670701), a third-generation neonicotinoid, contains a nitroguanidine moiety. It is used to control a wide range of insect pests on leafy vegetables and in turf management. The synthesis of Dinotefuran can involve intermediates derived from this compound researchgate.net.
Another prominent neonicotinoid, Clothianidin, also features a nitroguanidine core structure. It is effective against a variety of sucking and chewing insects. The synthesis of Clothianidin and other neonicotinoids often involves the construction of the N-substituted nitroguanidine pharmacophore, highlighting the importance of precursors that can efficiently introduce this functional group.
Pathways to Neonicotinoid Insecticides (e.g., Dinotefuran, Clothianidin)
The most prominent application of this compound lies in its role as a key intermediate in the production of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine. The synthesis of these insecticides leverages the reactivity of the this compound core, where the methoxy (B1213986) group serves as an effective leaving group in nucleophilic substitution reactions.
Dinotefuran Synthesis:
The synthesis of Dinotefuran involves the reaction of this compound with (tetrahydrofuran-3-yl)methanamine. While specific industrial process details are often proprietary, the fundamental chemical transformation involves the displacement of the methoxy group by the primary amine of (tetrahydrofuran-3-yl)methanamine. This reaction can be carried out in a suitable solvent system, often at controlled temperatures to ensure high yield and purity of the final product. A patent describes a process for preparing nitroguanidine derivatives, including those similar in structure to Dinotefuran, by reacting a 2-nitroimino-hexahydro-1,3,5-triazine derivative with an amine, which can be formed from precursors like this compound google.com. Another patent discloses a process where 3-aminomethyl tetrahydrofuran and N,O-dimethyl-N'-nitroisourea (a related compound) undergo a condensation reaction to produce Dinotefuran google.com.
Clothianidin Synthesis:
Similarly, the synthesis of Clothianidin utilizes this compound as a precursor. In this pathway, the nucleophile is (2-chloro-5-thiazolyl)methylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of the thiazole derivative attacks the electrophilic carbon of the carbamimidate, leading to the formation of the Clothianidin molecule. A patented process describes the preparation of Clothianidin by reacting 1-(2-chloro-5-thiazolyl)methyl-3-methyl-5-benzyl-2-nitroimino-hexahydrotriazine with an amine, where the triazine intermediate can be derived from precursors like this compound google.com. Another patent details a synthesis process involving the reaction of 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-hexahydro-triazine with 2-chloro-5-chloromethylthiazole, followed by decomposition to yield Clothianidin, with reported yields of the intermediate reaching up to 95.5% nih.govgoogle.compatsnap.com.
Table 1: Synthesis of Neonicotinoid Insecticides
| Insecticide | Key Reactants | General Reaction Type |
|---|---|---|
| Dinotefuran | This compound, (Tetrahydrofuran-3-yl)methanamine | Nucleophilic Substitution |
| Clothianidin | This compound, (2-chloro-5-thiazolyl)methylamine | Nucleophilic Substitution |
Role in the Synthesis of Dye Intermediates
The application of this compound in the synthesis of dye intermediates is not extensively documented in publicly available literature. However, the chemical structure of the compound, containing a reactive C=N bond and a nitro group, suggests potential avenues for its use in dye chemistry. Nitro groups are common in certain classes of dyes, and the guanidine moiety can be a precursor to various heterocyclic systems that form the core of many synthetic dyes. For example, nitroguanidine has been used in the synthesis of certain dyes, where it can be involved in cyclization reactions to form heterocyclic rings that are part of the chromophore system at.ua.
Contribution to the Synthesis of Pharmaceutical Intermediates
The nitroguanidine functional group is present in a number of compounds with demonstrated biological activity, suggesting a potential role for this compound as a precursor in the synthesis of pharmaceutical intermediates. Nitroguanidine derivatives have been investigated for a range of therapeutic applications. For instance, 1-amino-2-nitroguanidine has been a key starting material for the synthesis of various biologically active compounds, including those with potential medicinal applications nih.gov.
While direct synthetic routes from this compound to specific antiviral or anticancer drugs are not well-established in the literature, the reactivity of the molecule allows for its incorporation into larger, more complex structures. The nitro group can be reduced to an amino group, which can then be further functionalized. The guanidine core itself can be a key pharmacophore or a scaffold for building more elaborate molecules.
Utilization in the Development of New Synthetic Materials
The high nitrogen content of this compound makes it an interesting candidate for the synthesis of nitrogen-rich new materials, including energetic materials and polymers.
Energetic Materials: Nitroguanidine itself is a well-known energetic material used in propellants and explosives due to its high nitrogen content and thermal stability researchgate.netwikipedia.orgsciencemadness.org. Derivatives of nitroguanidine are actively researched to develop new energetic materials with improved performance and safety characteristics researchgate.netresearchgate.net. The nitroimino group in this compound contributes to a high heat of formation, a key characteristic of energetic materials. While specific applications of this compound in this field are not detailed in the available literature, its structure suggests it could serve as a building block for more complex energetic compounds.
Nitrogen-Rich Polymers: There is growing interest in the synthesis of nitrogen-rich polymers for various applications, including high-performance materials and gas storage. The high nitrogen content of this compound makes it a potential monomer or cross-linking agent for the synthesis of such polymers. The reactive sites on the molecule could be exploited to incorporate it into a polymer backbone. While direct polymerization of this compound is not reported, the synthesis of nitrogen-rich polymers from other nitrogen-containing precursors is an active area of research rsc.orgresearchgate.net.
Advanced Spectroscopic and Computational Analysis
Spectroscopic Characterization for Structural and Mechanistic Insights
Spectroscopic methodologies are indispensable for probing the intricate structural features and reactive nature of methyl N'-nitrocarbamimidate. The following subsections detail the application of various spectroscopic techniques to characterize this molecule.
NMR spectroscopy serves as a powerful tool for mapping the chemical environments of magnetically active nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies are crucial for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to be relatively simple, providing distinct signals for the protons of the methyl group and the N-H protons. The chemical shift of the methoxy (B1213986) (-OCH₃) protons would likely appear in the range of 3.5-4.0 ppm, influenced by the electron-withdrawing nature of the adjacent oxygen atom. The protons on the nitrogen atoms (N-H) are expected to be exchangeable and may present as a broad singlet. Its chemical shift would be highly dependent on the solvent, concentration, and temperature. Based on related structures, this signal could appear in a wide range, potentially between 7.0 and 9.0 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | 3.5 - 4.0 | Singlet |
| -NH | 7.0 - 9.0 | Broad Singlet |
| -NH₂ | 7.0 - 9.0 | Broad Singlet |
Note: The table is based on theoretical predictions and analysis of similar compounds.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. This compound possesses two distinct carbon atoms: the methoxy carbon and the central carbon of the carbamimidate group. The methoxy carbon (-OCH₃) is anticipated to resonate in the upfield region, typically around 50-60 ppm. The carbamimidate carbon (C=N), being part of a more electron-deficient system, is expected to appear significantly downfield, likely in the range of 150-160 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -OCH₃ | 50 - 60 |
| C=N | 150 - 160 |
Note: This table is based on theoretical predictions and data from analogous structures.
Nitrogen NMR spectroscopy is particularly informative for this molecule, given the presence of three distinct nitrogen environments: the nitro group nitrogen (-NO₂) and the two nitrogens of the carbamimidate core. Due to the quadrupolar nature of the ¹⁴N nucleus, which often leads to broad signals, ¹⁵N NMR is generally preferred for detailed structural analysis, despite its lower natural abundance. illinois.edu
Predicted ¹⁵N NMR Chemical Shifts for this compound (relative to CH₃NO₂)
| Nitrogen Atom | Predicted Chemical Shift (ppm) |
| -NO₂ | -5 to -15 |
| =N- | -130 to -140 |
| -NH- | -290 to -300 |
Note: This table is based on extrapolations from nitroguanidine (B56551) data. zenodo.org The actual values may vary.
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups and bonding within this compound. The vibrational modes of the nitro group are particularly characteristic. Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected to appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C=N stretching vibration of the carbamimidate core would likely be observed in the 1600-1680 cm⁻¹ region. The N-H stretching vibrations are expected to appear as broad bands in the 3200-3500 cm⁻¹ region. The C-H stretching of the methyl group will be observed around 2900-3000 cm⁻¹.
Raman spectroscopy, which is sensitive to changes in polarizability, would be complementary to IR spectroscopy. Symmetric vibrations, such as the symmetric stretch of the nitro group, are often more intense in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H stretch | 3200 - 3500 | IR |
| C-H stretch (methyl) | 2900 - 3000 | IR, Raman |
| C=N stretch | 1600 - 1680 | IR, Raman |
| NO₂ asymmetric stretch | 1500 - 1600 | IR |
| NO₂ symmetric stretch | 1300 - 1400 | IR, Raman |
Note: This table is based on typical functional group frequencies and computational predictions for related molecules.
Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of a molecule, which can provide structural information. For this compound (C₂H₆N₄O₂), the expected molecular weight is approximately 134.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 134.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for nitro compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 88. Another potential fragmentation pathway could involve the loss of the methoxy group (-OCH₃), leading to a fragment at m/z 103. Further fragmentation of these initial ions would lead to a series of smaller charged species. The study of nitrosamine (B1359907) compounds has shown that the loss of the NO radical (30 Da) is a common fragmentation pathway, which might also be observed here. nih.gov
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 134 | [M]⁺ (Molecular Ion) |
| 103 | [M - OCH₃]⁺ |
| 88 | [M - NO₂]⁺ |
| 104 | [M - NO]⁺ |
Note: This table presents hypothetical fragmentation patterns based on the structure of the compound and general fragmentation rules.
X-ray Crystallography for Solid-State Structure Determination
A thorough search of crystallographic databases reveals that a definitive single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed scientific literature. Consequently, detailed experimental data on its solid-state structure, including crystal system, space group, unit cell dimensions, and precise bond lengths and angles, are not available at this time.
While crystallographic data for related compounds, such as nitroguanidine and its derivatives, exist, extrapolation of these findings to predict the precise solid-state packing and intermolecular interactions of this compound would be speculative. dtic.milmst.edu The presence of the methyl and methoxy groups in this compound would significantly influence its crystal packing compared to the parent nitroguanidine structure.
Computational Chemistry and Theoretical Studies
In the absence of experimental structural data, computational chemistry serves as a valuable tool for predicting the molecular properties of this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), can provide significant insights into its electronic structure and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. bohrium.comscielo.br
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the nitrogen and oxygen atoms, while the LUMO would be centered on the electron-deficient nitro group and the C=N bond.
A hypothetical data table based on general knowledge of similar compounds is presented below.
| Parameter | Estimated Value (eV) | Description |
| HOMO Energy | -7.5 to -8.5 | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.5 to -2.5 | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.0 to 7.0 | Represents the energy difference between the HOMO and LUMO, indicating chemical stability. |
Electrostatic Potential Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map would illustrate regions of negative potential (in red), typically associated with lone pairs on oxygen and nitrogen atoms, indicating susceptibility to electrophilic attack. Conversely, regions of positive potential (in blue), likely found around the hydrogen atoms of the methyl groups, would indicate sites for nucleophilic attack. The nitro group, being strongly electron-withdrawing, would create a significant region of positive potential on the adjacent nitrogen and carbon atoms.
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics
While DFT provides insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior.
These simulations would be instrumental in understanding how solvent molecules arrange around this compound and how this solvation shell affects its conformational preferences and dynamics. For instance, in a polar solvent, hydrogen bonding between the solvent and the nitro and amino groups would be expected, which could stabilize certain conformations over others. MD simulations can also provide insights into the flexibility of the molecule and the timescales of different molecular motions. However, specific MD simulation studies for this compound are not currently available in the public domain.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools to explore the potential chemical transformations of this compound. By mapping the potential energy surface, researchers can identify reaction coordinates, intermediates, and, crucially, the transition states that govern the kinetics of these processes.
Reaction Coordinate and Energetics:
The decomposition and rearrangement pathways of N-nitro compounds are of significant interest. For this compound, theoretical calculations can model processes such as nitro-nitrite isomerization, N-N bond cleavage, and migration of the methyl group. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the energies of reactants, products, intermediates, and transition states.
For instance, a hypothetical decomposition pathway could involve the initial cleavage of the N-NO2 bond. The energy profile for such a reaction would be meticulously calculated to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
Transition State Geometry and Vibrational Analysis:
The transition state is a critical point on the reaction pathway, representing the highest energy barrier. Its geometry is a saddle point on the potential energy surface, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Computational software can optimize the geometry of the transition state and perform a frequency calculation to confirm its nature.
Imaginary Frequency: The presence of a single imaginary frequency confirms that the optimized structure is indeed a transition state. The magnitude of this frequency is related to the curvature of the potential energy surface at the saddle point.
Vibrational Modes: Analysis of the vibrational modes of the transition state provides insight into the atomic motions involved in the reaction. For example, in an N-N bond cleavage, the imaginary frequency would correspond to the stretching of this bond.
Below is a hypothetical data table illustrating the kind of information that can be obtained from a transition state analysis for a postulated isomerization reaction of this compound.
| Parameter | Reactant | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | 35.2 | -15.8 |
| N-N Bond Length (Å) | 1.38 | 1.85 | N/A |
| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |
Prediction of Spectroscopic Parameters
Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman):
The vibrational frequencies of this compound can be calculated using methods like DFT. These calculated frequencies correspond to the various vibrational modes of the molecule, such as N-H stretches, C=N stretches, and NO2 symmetric and asymmetric stretches. The calculated infrared intensities and Raman activities help in assigning the peaks observed in experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁴N nuclei in this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. These predictions are highly valuable for interpreting complex NMR spectra and for confirming the molecular structure.
A table of predicted spectroscopic data for this compound might look as follows:
| Spectroscopic Parameter | Predicted Value |
| IR Frequency (NO₂ asymm) | 1580 cm⁻¹ |
| IR Frequency (NO₂ symm) | 1350 cm⁻¹ |
| ¹H NMR (N-H) | 8.5 ppm |
| ¹³C NMR (C=N) | 160.2 ppm |
Integration of Experimental and Computational Data for Comprehensive Understanding
The true power of this advanced analysis lies in the integration of theoretical predictions with experimental observations. This synergy provides a more complete and reliable understanding of the chemical and physical properties of this compound.
Validation of Computational Models:
Experimental spectroscopic data serve as a crucial benchmark for validating the accuracy of the computational methods employed. If the predicted spectroscopic parameters show good agreement with the experimental IR, Raman, and NMR spectra, it lends confidence to the theoretical model. This validated model can then be used to reliably predict other properties that may be difficult or dangerous to measure experimentally, such as reaction energetics and transition state structures.
Interpretation of Experimental Spectra:
Conversely, computational predictions can be instrumental in the interpretation of experimental spectra. For example, a complex vibrational spectrum can be challenging to assign without theoretical guidance. By comparing the experimental peak positions and intensities with the calculated vibrational frequencies and IR/Raman activities, a definitive assignment of the vibrational modes can be achieved.
This iterative process of comparing experimental and computational results allows for a continuous refinement of the theoretical model, leading to a deep and comprehensive understanding of the structure, reactivity, and spectroscopic characteristics of this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthesis Protocols
The conventional synthesis of methyl N'-nitrocarbamimidate often involves the nitration of O-methylisourea or its salts with strong nitrating agents like mixtures of nitric and sulfuric acid. orgsyn.orgbeilstein-archives.orgat.ua This process, while effective, presents environmental and safety challenges due to the use of corrosive acids and the highly exothermic nature of the reaction. beilstein-archives.org Future research is critically needed to develop greener, more sustainable synthetic routes.
Key areas for investigation include:
Solid Acid Catalysts: Replacing liquid superacids with recyclable solid acid catalysts, such as zeolites or functionalized resins like Amberlyst-15, could dramatically reduce corrosive waste streams and simplify product purification. nih.govresearchgate.net
Continuous Flow Nitration: Migrating from batch reactors to continuous flow systems can offer superior control over the highly exothermic nitration process. beilstein-journals.org The enhanced heat and mass transfer in microreactors improves safety, increases yield by minimizing byproduct formation, and allows for more efficient, smaller-scale production facilities. beilstein-archives.orgbeilstein-journals.org
Alternative Nitrating Agents: Exploring milder or more selective nitrating agents could reduce the harshness of the reaction conditions, potentially leading to higher purity products and less waste.
| Parameter | Traditional Method | Future Green Protocol |
|---|---|---|
| Reagents | Concentrated H₂SO₄/HNO₃ | Solid acid catalyst; Milder nitrating agents |
| Solvent | Often excess acid acts as solvent | Solvent-free or green solvents (e.g., ionic liquids) |
| Process Type | Batch processing | Continuous flow processing |
| Waste Profile | High volume of acidic wastewater | Minimized waste; Recyclable catalyst |
| Safety | Risk of thermal runaway in large batches | Inherently safer due to small reaction volumes |
Exploration of New Catalytic Applications
The reactivity of this compound is dominated by the electrophilic carbon atom attached to the methoxy (B1213986) group, making it an excellent substrate for nucleophilic substitution. While this reactivity is exploited in insecticide synthesis, its potential in broader catalytic applications remains largely untapped.
Future research could focus on:
Masked Reagent Chemistry: A related compound, O-methyl-N-nitroisourea, has been successfully used as a stable and easy-to-handle surrogate for toxic isocyanates in copper-catalyzed C-H activation reactions. researchgate.net Similar "masked reagent" strategies could be developed for this compound, expanding its utility in C-N bond-forming reactions.
Catalytic Cross-Coupling Reactions: Investigating the use of the carbamimidate moiety as a leaving group or reactive handle in transition-metal-catalyzed cross-coupling reactions could open pathways to novel classes of compounds.
Multicomponent Reactions (MCRs): The compound's functional groups make it a promising candidate for use in catalyzed MCRs. acs.orgacs.org This could enable the rapid, one-pot synthesis of complex heterocyclic structures for applications in medicinal chemistry and materials science.
| Catalytic System | Potential Transformation | Application Area |
|---|---|---|
| Copper (I/II) Catalysts | C-H amination/amidation (as a masked reagent) | Fine Chemicals, Agrochemicals |
| Palladium or Nickel Catalysts | Cross-coupling with boronic acids or organometallics | Pharmaceuticals, Materials Science |
| Lewis or Brønsted Acids | Component in Multicomponent Reactions (e.g., Aza-Diels-Alder) | Diversity-Oriented Synthesis |
Mechanistic Investigations of Complex Transformations
A deeper, molecular-level understanding of the reactions involving this compound is essential for optimizing existing processes and discovering new transformations. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. rsc.orgrsc.org
Unexplored avenues include:
Nitration Mechanism: A detailed computational study of the nitration of O-methylisourea could reveal the precise role of the acid catalyst, identify key transition states, and predict side-product formation. This knowledge can guide the rational design of more efficient and selective synthesis protocols.
Nucleophilic Substitution Dynamics: Investigating the mechanism of nucleophilic substitution at the carbamimidate core can provide insights into the factors governing its reactivity. This includes modeling the leaving group potential of the methoxy group and the influence of the nitro group on the reaction barrier.
Catalytic Cycle Elucidation: For novel catalytic reactions, such as the copper-catalyzed C-H activation, DFT calculations can be used to map out the entire catalytic cycle. researchgate.net This would help identify the rate-determining step and guide the development of more active and stable catalysts.
Design of Next-Generation Derivatives for Specific Chemical Applications
The primary industrial use of this compound is as a building block for neonicotinoid insecticides. wikipedia.org Future research will focus on designing next-generation derivatives to address challenges such as insect resistance and to explore new applications beyond agriculture.
Key strategies include:
Agrochemical Analogs: The synthesis of novel analogs by reacting this compound with diverse amines is a proven strategy. mdpi.com Future work could focus on designing derivatives that enhance π-π stacking interactions with the target nicotinic acetylcholine receptors, a strategy shown to improve insecticidal activity. acs.orgacs.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound backbone and correlation with biological activity can lead to the discovery of compounds with improved potency, selectivity, or metabolic stability. nih.gov For instance, introducing chiral amines can lead to enantiomers with significantly different biological activities. mdpi.com
Medicinal Chemistry Scaffolds: The nitroguanidine (B56551) functional group is present in compounds with a range of biological activities. Derivatives of this compound could be synthesized and screened as potential therapeutic agents, for example, by incorporating them into heterocyclic scaffolds known to have medicinal value.
| Structural Modification | Target Application | Desired Outcome |
|---|---|---|
| Introduce bulky, conjugated heterocycles | Agrochemicals | Enhanced receptor binding; Overcome resistance |
| Incorporate chiral amines | Agrochemicals/Pharmaceuticals | Improved potency and selectivity |
| Replace nitro group with other electron-withdrawing groups | Medicinal Chemistry | Modulate pharmacokinetic properties (ADME) |
| Bioisosteric replacement of the carbamimidate core | Pharmaceuticals | Explore new biological targets; Improve safety profile |
Advanced Analytical Methodologies for In Situ Reaction Monitoring
The development of advanced synthetic protocols must be accompanied by robust analytical methods for process monitoring and control. In situ (real-time) analysis is particularly crucial for the synthesis of this compound, given the fast and exothermic nature of the reaction. beilstein-archives.org Process Analytical Technology (PAT) provides tools to monitor reactions as they happen, leading to improved safety, quality, and efficiency. mt.commt.com
Future research should implement and refine methodologies such as:
In Situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are ideal for monitoring reactions in real-time. mt.comspectroscopyonline.com An infrared probe inserted into the reactor can track the disappearance of reactant peaks and the appearance of product peaks, providing instantaneous kinetic data and ensuring complete conversion. A recent study demonstrated the use of inline FTIR to monitor the continuous flow synthesis of a related compound, N,O-dimethyl-N'-nitroisourea. chemrxiv.org
Real-Time Thermal Analysis: Given the exothermic nature of the nitration, real-time monitoring of heat flow is essential for safety, especially during scale-up. rsc.orgyoutube.comsolubilityofthings.com This data can be used to control dosing rates and cooling to prevent thermal runaway.
Integrated Process Control: The ultimate goal is to integrate real-time analytical data with automated control systems. For a continuous flow synthesis, data from an inline FTIR could be used to automatically adjust flow rates, temperature, or reactant ratios to maintain optimal performance and product quality. mt.com
| Methodology | Information Provided | Key Advantage for This Synthesis |
|---|---|---|
| FTIR Spectroscopy | Concentrations of reactants, products, intermediates | Real-time kinetic data and conversion monitoring |
| Raman Spectroscopy | Molecular structure changes, good for aqueous systems | Can monitor reactions in aqueous media with less interference |
| Reaction Calorimetry | Heat flow, reaction onset/completion, thermal risk | Crucial for safety assessment and control of exothermic nitration |
Q & A
Basic: What are the primary methods for characterizing methyl N'-nitrocarbamimidate, and how do they address discrepancies in reported physicochemical properties?
Answer:
Characterization typically involves a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Used to confirm the structure via proton (¹H) and carbon (¹³C) signals, particularly distinguishing between nitro and carbamimidate groups .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies impurities, critical given discrepancies in reported melting points (e.g., 108–110 °C vs. unreported values in some datasets) .
- Mass Spectrometry (MS): Validates molecular weight (119.08 g/mol) and fragmentation patterns .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, which is not fully documented in existing literature .
Discrepancies in properties like LogP (0.314 vs. 1.54 g/cm³ density) may arise from synthesis conditions or impurities, necessitating batch-specific validation .
Basic: How can researchers validate synthetic routes for this compound to ensure reproducibility?
Answer:
Two primary routes are documented:
Cyanamide-Based Synthesis:
- Step 1: React single cyanamide with methylating agents (e.g., dimethyl sulfate).
- Step 2: Nitration using nitric acid/sulfuric acid mixtures.
- Key parameters: Temperature control (<5°C during nitration) to prevent decomposition .
Urea-Based Synthesis:
- Step 1: Methylation of urea to form intermediates.
- Step 2: Nitro-functionalization under controlled pH (4–6).
- Critical validation steps: Monitor reaction progress via IR spectroscopy for nitro group absorption bands (1520–1350 cm⁻¹) and compare yields (reported 49–85%) against literature benchmarks .
Advanced: How can continuous flow synthesis optimize this compound production compared to batch methods?
Answer:
Continuous flow systems address batch limitations (e.g., scalability, safety):
- Enhanced Heat Transfer: Mitigates exothermic risks during nitration, improving safety .
- Residence Time Control: Reduces side reactions (e.g., over-nitration) by precise timing (30–120 seconds in microreactors) .
- Yield Improvement: Achieves >90% purity vs. 70–85% in batch processes, critical for downstream applications in neonicotinoid synthesis (e.g., clothianidin) .
- Methodological Validation: Use inline FTIR or Raman spectroscopy for real-time monitoring .
Advanced: What strategies resolve contradictions in stability data for this compound under varying storage conditions?
Answer:
Reported instability under ambient conditions requires:
- Low-Temperature Storage: Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis .
- Stability Assays:
Advanced: How do computational models predict the reactivity of this compound in novel synthetic applications?
Answer:
- Density Functional Theory (DFT): Calculates nitro group electrophilicity (partial charges: −0.45 e on nitro oxygen) to predict reactivity in nucleophilic substitutions .
- Molecular Dynamics (MD): Simulates solvent interactions (e.g., ethanol vs. water) to optimize reaction media, aligning with experimental solubility data (high solubility in polar solvents) .
- ADMET Prediction: LogP (0.314) and PSA (79.44 Ų) indicate moderate bioavailability, guiding its use as a pesticide intermediate .
Advanced: What analytical approaches are recommended for detecting trace impurities in this compound batches?
Answer:
- LC-MS/MS: Identifies sub-1% impurities (e.g., N-methyl byproducts) with MRM (multiple reaction monitoring) modes .
- X-ray Crystallography: Resolves structural ambiguities (e.g., cis/trans isomerism) reported in older studies .
- ICP-MS: Detects metal catalysts (e.g., residual Fe or Cu from synthesis) at ppb levels, critical for pharmacological applications .
Advanced: How can researchers address conflicting spectral data in this compound derivatives?
Answer:
- 2D NMR (COSY, HSQC): Assigns overlapping proton signals in complex mixtures (e.g., methyl vs. nitro proton environments) .
- Dynamic NMR (DNMR): Resolves rotational barriers in carbamimidate groups, explaining temperature-dependent spectral shifts .
- Comparative Database Mining: Cross-reference with NP-MRD or PubChem entries to validate unexpected peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
